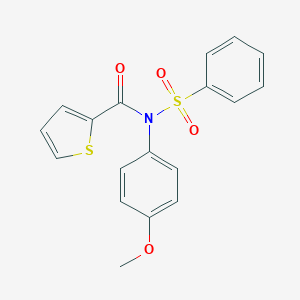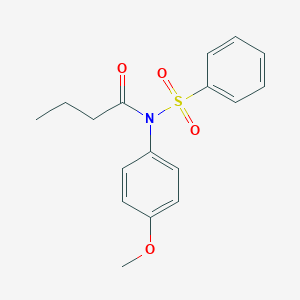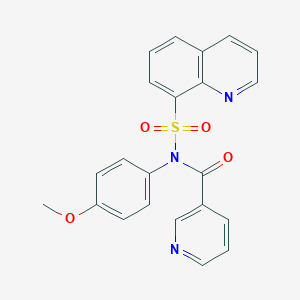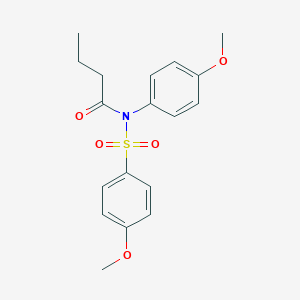![molecular formula C15H11BrF3NO2 B284128 N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284128.png)
N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]acetamide, also known as BPTF inhibitor, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound has been found to have a significant effect on the regulation of gene expression, making it a promising tool for studying various biological processes. In
Mécanisme D'action
The mechanism of action of N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]acetamide involves its binding to the bromodomain of this compound. This binding disrupts the interaction between this compound and chromatin, leading to a decrease in the recruitment of other proteins involved in transcriptional regulation. This ultimately results in a decrease in the transcriptional activity of the affected genes.
Biochemical and Physiological Effects:
This compound has been found to have a significant impact on the regulation of gene expression. This compound has been shown to inhibit the growth of cancer cells and induce cell death in certain types of cancer. Additionally, this compound has been found to have a role in the regulation of neuronal development and function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]acetamide in lab experiments is its specificity for this compound. This compound has been found to have a high selectivity for this compound over other bromodomain-containing proteins, making it a useful tool for studying the role of this compound in various biological processes. However, one of the limitations of using this compound is its potential toxicity. This compound has been found to be toxic at high concentrations, and careful consideration should be given to the concentration used in lab experiments.
Orientations Futures
There are several future directions for the use of N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]acetamide in scientific research. One potential application is in the study of cancer and the development of cancer therapies. This compound has been found to inhibit the growth of cancer cells and induce cell death in certain types of cancer, making it a promising tool for the development of cancer therapies. Additionally, this compound has been found to have a role in the regulation of neuronal development and function, suggesting its potential use in the study of neurological disorders. Further research is needed to fully understand the potential applications of this compound in scientific research.
Méthodes De Synthèse
The synthesis of N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]acetamide involves the reaction of 3-bromophenol with 2,5-difluoronitrobenzene in the presence of a base to form the intermediate compound. This intermediate compound is then reduced with a reducing agent to obtain this compound. The synthesis of this compound has been reported in several scientific publications, and the purity and yield of the final product have been optimized.
Applications De Recherche Scientifique
N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]acetamide has been found to be a potent inhibitor of the bromodomain and PHD finger-containing transcription factor (this compound). This compound is a protein that plays a crucial role in regulating gene expression by binding to chromatin and recruiting other proteins to initiate transcription. Inhibition of this compound by this compound has been shown to have a significant impact on the transcriptional activity of various genes, including those involved in cancer and developmental disorders.
Propriétés
Formule moléculaire |
C15H11BrF3NO2 |
|---|---|
Poids moléculaire |
374.15 g/mol |
Nom IUPAC |
N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C15H11BrF3NO2/c1-9(21)20-13-7-10(15(17,18)19)5-6-14(13)22-12-4-2-3-11(16)8-12/h2-8H,1H3,(H,20,21) |
Clé InChI |
LVHDMTIVFYFVJJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)OC2=CC(=CC=C2)Br |
SMILES canonique |
CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)OC2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


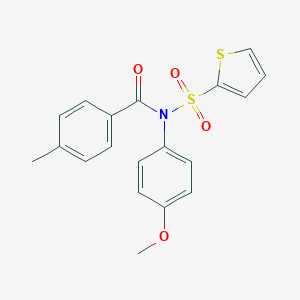
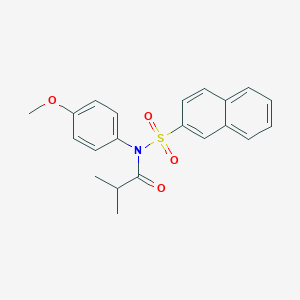

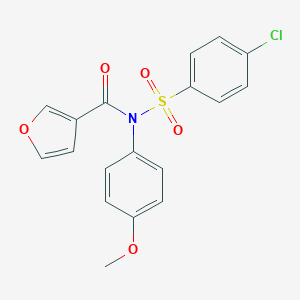
![N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B284054.png)
![N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide](/img/structure/B284057.png)
